molecular formula C10H6Br2N2 B181776 6,6'-Dibromo-2,2'-bipyridyl CAS No. 49669-22-9

6,6'-Dibromo-2,2'-bipyridyl

Cat. No.: B181776
CAS No.: 49669-22-9
M. Wt: 313.98 g/mol
InChI Key: WZVWSOXTTOJQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6'-Dibromo-2,2'-bipyridyl is a useful research compound. Its molecular formula is C10H6Br2N2 and its molecular weight is 313.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

6,6’-Dibromo-2,2’-bipyridine, also known as 6,6’-Dibromo-2,2’-bipyridyl or 6,6’-Dibromo-2,2’-dipyridyl, is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II) and Zn (II) . These complexes can have various applications in the field of chemistry and biochemistry.

Mode of Action

The compound interacts with its targets by forming complexes. The bromine atoms present in the compound allow it to bind with the metal ions, forming a stable complex . This interaction can result in changes in the chemical properties of the metal ions, which can be utilized in various chemical reactions.

Biochemical Pathways

It is known that the compound can influence the redox properties of the metal ions it binds to . This can potentially affect various biochemical pathways where these metal ions play a crucial role.

Result of Action

The molecular and cellular effects of 6,6’-Dibromo-2,2’-bipyridine’s action would depend on the specific metal ion complex it forms. For instance, complexes formed with Pd (II) or Pt (II) ions are often used in catalysis and can facilitate various chemical transformations .

Action Environment

The action, efficacy, and stability of 6,6’-Dibromo-2,2’-bipyridine can be influenced by various environmental factors. These include the presence of other chemicals, pH, temperature, and light exposure. For instance, the compound is recommended to be stored at room temperature, in a cool and dark place .

Biochemical Analysis

Biochemical Properties

6,6’-Dibromo-2,2’-bipyridine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It forms stable complexes with various metal ions, including palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II) . These metal complexes are often used as catalysts in organic synthesis and biochemical reactions. The interactions between 6,6’-Dibromo-2,2’-bipyridine and metal ions involve coordination bonds, where the nitrogen atoms of the bipyridine ring donate electron pairs to the metal center, stabilizing the complex.

Cellular Effects

6,6’-Dibromo-2,2’-bipyridine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metal ions can lead to the formation of reactive oxygen species (ROS), which can modulate cell signaling pathways and induce oxidative stress . Additionally, 6,6’-Dibromo-2,2’-bipyridine can influence gene expression by acting as a transcriptional regulator when complexed with certain metal ions . These effects highlight the compound’s potential impact on cellular function and health.

Molecular Mechanism

The molecular mechanism of 6,6’-Dibromo-2,2’-bipyridine involves its ability to form coordination complexes with metal ions. These complexes can act as enzyme inhibitors or activators, depending on the metal ion and the specific enzyme involved . For example, 6,6’-Dibromo-2,2’-bipyridine complexes with copper (II) ions have been shown to inhibit certain metalloenzymes by binding to the active site and preventing substrate access . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,6’-Dibromo-2,2’-bipyridine can change over time due to its stability and degradation properties. The compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to light and air can lead to degradation and reduced efficacy . Long-term studies have shown that 6,6’-Dibromo-2,2’-bipyridine can have lasting effects on cellular function, particularly in terms of oxidative stress and gene expression modulation .

Dosage Effects in Animal Models

The effects of 6,6’-Dibromo-2,2’-bipyridine in animal models vary with different dosages. At low doses, the compound can act as a mild modulator of cellular processes without causing significant toxicity . At higher doses, 6,6’-Dibromo-2,2’-bipyridine can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

6,6’-Dibromo-2,2’-bipyridine is involved in various metabolic pathways, particularly those related to its role as a ligand in metal ion complexes . The compound can interact with enzymes and cofactors involved in redox reactions, leading to changes in metabolic flux and metabolite levels . For example, 6,6’-Dibromo-2,2’-bipyridine complexes with copper (II) ions can participate in redox cycling, generating reactive oxygen species and influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, 6,6’-Dibromo-2,2’-bipyridine is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biochemical effects . The transport and distribution of 6,6’-Dibromo-2,2’-bipyridine are influenced by its lipophilicity and ability to form complexes with metal ions .

Subcellular Localization

The subcellular localization of 6,6’-Dibromo-2,2’-bipyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 6,6’-Dibromo-2,2’-bipyridine can localize to the nucleus, where it can interact with DNA and transcription factors . Additionally, the compound can accumulate in mitochondria, influencing mitochondrial function and oxidative stress responses .

Properties

IUPAC Name

2-bromo-6-(6-bromopyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVWSOXTTOJQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402945
Record name 6,6'-Dibromo-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49669-22-9
Record name 6,6'-Dibromo-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-Dibromo-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6'-Dibromo-2,2'-bipyridyl
Reactant of Route 2
Reactant of Route 2
6,6'-Dibromo-2,2'-bipyridyl
Reactant of Route 3
Reactant of Route 3
6,6'-Dibromo-2,2'-bipyridyl
Reactant of Route 4
Reactant of Route 4
6,6'-Dibromo-2,2'-bipyridyl
Reactant of Route 5
Reactant of Route 5
6,6'-Dibromo-2,2'-bipyridyl
Reactant of Route 6
Reactant of Route 6
6,6'-Dibromo-2,2'-bipyridyl
Customer
Q & A

Q1: What is the molecular formula and weight of 6,6′-dibromo-2,2′-bipyridine?

A1: The molecular formula of 6,6′-dibromo-2,2′-bipyridine is C10H6Br2N2, and its molecular weight is 314.0 g/mol.

Q2: Are there efficient methods to synthesize 6,6′-dibromo-2,2′-bipyridine?

A: Yes, an improved cuprate synthesis has been reported with a yield of 72%. [] This method offers a more efficient route compared to previous approaches.

Q3: Can 6,6′-dibromo-2,2′-bipyridine be used to synthesize other useful compounds?

A: Absolutely. 6,6′-dibromo-2,2′-bipyridine can be converted to 6-bromo-2,2′-bipyridine via metal-halogen exchange with an 88% yield. [] This transformation highlights its utility in preparing other valuable building blocks.

Q4: What is the significance of the bromine atoms in 6,6′-dibromo-2,2′-bipyridine?

A: The bromine atoms are excellent leaving groups, making this compound amenable to various chemical transformations. For instance, it can undergo palladium-catalyzed coupling reactions with acetylenes to produce 6,6′-diethynyl-2,2′-bipyridyls. []

Q5: Can 6,6′-dibromo-2,2′-bipyridine be used to prepare macrocyclic ligands?

A: Yes, it serves as a key precursor in synthesizing azamacrocycles containing 2,2′-bipyridine units. This can be achieved via cross-condensation with 6,6′-diamino-2,2′-bipyridine or by direct reaction with ammonia in an autoclave. []

Q6: How does the concentration of reagents affect the reactivity of 6,6′-dibromo-2,2′-bipyridine?

A: The concentration plays a crucial role in controlling selectivity. For instance, during lithiation, different concentrations lead to single or double metalation of 6,6′-dibromo-2,2′-bipyridine, offering control over subsequent functionalization. []

Q7: Does 6,6′-dibromo-2,2′-bipyridine form complexes with metals?

A: Yes, it acts as a bidentate ligand, coordinating to various metals. For example, it forms a dimeric, chloro-bridged complex with copper(I) chloride, showcasing its ability to bridge metal centers. []

Q8: How do steric factors affect metal complexation with 6,6′-dibromo-2,2′-bipyridine?

A: Bulky substituents on the 6 and 6′ positions can significantly influence the geometry and stability of metal complexes. This steric hindrance affects the coordination environment around the metal center. []

Q9: Can the photophysical properties of metal complexes be tuned using 6,6′-dibromo-2,2′-bipyridine derivatives?

A: Yes, incorporating 6,6′-dibromo-2,2′-bipyridine into copper(I) complexes with ligands like POP or xantphos yields luminescent materials. The halogen substituents influence the emission color, making them promising candidates for light-emitting electrochemical cells (LECs). []

Q10: Are there other applications of 6,6′-dibromo-2,2′-bipyridine beyond metal complexation?

A: Yes, it serves as a valuable precursor in diverse fields. For example, it is used to create stable bipyridine-substituted nitronyl-nitroxide (NIT) or imino-nitroxide (IM) radicals for materials science applications. []

Q11: What analytical techniques are used to characterize 6,6′-dibromo-2,2′-bipyridine and its derivatives?

A: Various techniques are employed, including X-ray crystallography to determine solid-state structures, NMR spectroscopy to analyze solution-phase structures, and UV-Vis spectroscopy to study electronic transitions and metal complexation. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.